4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline
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Overview
Description
4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperidine moiety: This step involves the reaction of the quinoline intermediate with 4-methylpiperidine-1-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Modulating receptor function: Acting as an agonist or antagonist at receptor sites.
Interacting with nucleic acids: Binding to DNA or RNA and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxybenzenesulfonyl)-6-chloro-3-(4-methylpiperidine-1-carbonyl)quinoline
- 4-(3,4-Dimethoxybenzenesulfonyl)-6-bromo-3-(4-methylpiperidine-1-carbonyl)quinoline
- 4-(3,4-Dimethoxybenzenesulfonyl)-6-iodo-3-(4-methylpiperidine-1-carbonyl)quinoline
Uniqueness
The uniqueness of 4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluoro group, for example, can enhance the compound’s metabolic stability and binding affinity to certain targets compared to its chloro, bromo, or iodo analogs.
Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5S/c1-15-8-10-27(11-9-15)24(28)19-14-26-20-6-4-16(25)12-18(20)23(19)33(29,30)17-5-7-21(31-2)22(13-17)32-3/h4-7,12-15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVIRRDGZZGIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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